5-(Cyclohexyloxy)benzene-1,3-diol
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Overview
Description
5-(Cyclohexyloxy)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a cyclohexyloxy group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)benzene-1,3-diol can be achieved through several methods. Another method includes the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
5-(Cyclohexyloxy)benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with hydroxyl groups at positions 1 and 2.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups at positions 1 and 3.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups at positions 1 and 4.
Uniqueness
5-(Cyclohexyloxy)benzene-1,3-diol is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties compared to other dihydroxybenzenes.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-cyclohexyloxybenzene-1,3-diol |
InChI |
InChI=1S/C12H16O3/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,13-14H,1-5H2 |
InChI Key |
SHJASJHMBSEIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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